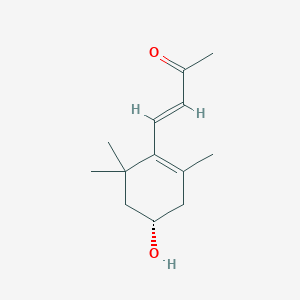

(3S)-3-Hydroxy-beta-ionone

Description

Historical Context of Ionone (B8125255) Derivatives in Biological Systems

Ionone derivatives, a class of fragrance compounds, have a rich history in the study of biological systems, initially recognized for their characteristic violet scent. researchgate.net Their significance expanded with the discovery that they are produced in nature through the enzymatic cleavage of carotenoids. researchgate.net β-Ionone, a prominent member of this family, is a key intermediate in the industrial synthesis of Vitamin A. acs.org Research into ionone derivatives has revealed a range of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netmdpi.com The study of these compounds has provided valuable insights into various biological processes, such as plant-herbivore communication, and has opened avenues for their potential application in pharmaceuticals and agriculture. nih.gov

Significance of (3S)-3-Hydroxy-beta-ionone in Apocarotenoid Research

This compound is a crucial molecule in the field of apocarotenoid research. Apocarotenoids are a diverse group of compounds derived from the oxidative cleavage of carotenoids and are involved in a multitude of biological functions in plants, including acting as signaling molecules and contributing to flavor and aroma. nih.govfrontiersin.org

The significance of this compound stems from its role as a key intermediate in the biosynthesis of important carotenoids with 3-hydroxy-β-end groups, such as (3R,3'R)-zeaxanthin and (3R)-β-cryptoxanthin. thieme-connect.comgoogle.com These carotenoids are found in many fruits and vegetables and are known for their antioxidant properties. thieme-connect.comresearchgate.net The synthesis of optically pure this compound is a critical step in the total synthesis of these biologically active carotenoids. thieme-connect.comthieme-connect.comresearchgate.net

Furthermore, this compound itself has been identified as a naturally occurring compound in various organisms, including the moss Rhynchostegium pallidifolium and the plant Zygophyllum fabago. encyclopedia.pubnih.gov Studies have suggested its potential role in allelopathic interactions, where it may inhibit the growth of competing plants. encyclopedia.pub It has also been isolated from spirulina and has demonstrated in vitro anti-inflammatory properties. nih.gov The formation of 3-hydroxy-β-ionone can occur through the cleavage of carotenoids like lutein (B1675518) and zeaxanthin (B1683548). encyclopedia.pub

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is primarily focused on several key areas:

Stereoselective Synthesis: A major objective is the development of efficient and highly selective methods for the synthesis of the (3S) stereoisomer. thieme-connect.comgoogle.com This is crucial for obtaining optically pure precursors for the synthesis of other important carotenoids. thieme-connect.comlookchem.com Methodologies explored include enzymatic kinetic resolution and base-catalyzed isomerization from α-ionone derivatives. thieme-connect.comgoogle.com

Biological Activity and Function: Researchers are investigating the biological roles of this compound. This includes its potential as an allelopathic agent, its anti-inflammatory properties, and its function as a signaling molecule in plants. encyclopedia.pubnih.gov

Biosynthetic Pathways: Understanding the natural formation of this compound is another key research area. This involves identifying the specific enzymes, such as carotenoid cleavage dioxygenases (CCDs), and the carotenoid substrates that lead to its production in various organisms. encyclopedia.pubmdpi.com

Analytical and Spectroscopic Characterization: Detailed characterization of this compound using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy is essential for confirming its structure and stereochemistry. thieme-connect.comgoogle.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 3-Hydroxy-beta-ionone.

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | nih.gov |

| Molecular Formula | C13H20O2 | nih.gov |

| Molecular Weight | 208.30 g/mol | nih.gov |

| Monoisotopic Mass | 208.146329876 Da | nih.gov |

| Classification | Sesquiterpenoid | nih.govfoodb.ca |

Spectroscopic Data

The following table presents selected spectroscopic data for this compound and related compounds.

| Compound | Spectroscopic Data | Source |

| (3R)-3-Acetoxy-β-ionone | UV/Vis (EtOH): λmax = 288 nmCD: 306 (-3.01 mdeg), 271 nm (+2.24 mdeg)¹H NMR (400 MHz, CDCl₃): δ = 1.08 (s, 3 H), 1.12 (s, 3 H), 1.23 (s, 1 H), 1.57 (t, J = 12.2 Hz, 1 H), 1.74 (s, 3 H), 1.77 (dd, J = 12.2, 3.5 Hz, 1 H), 2.02 (s, 3 H), 2.12 (dd, J = 17.1, 9.3 Hz, 1 H), 2.27 (s, 3 H), 2.47 (dd, J = 17.1, 6.0 Hz, 1 H), 5.02 (m, 1 H), 6.09 (d, J = 16.4 Hz, 1 H), 7.17 (d, J = 16.4 Hz, 1 H)¹³C NMR (100 MHz, CDCl₃): δ = 21.3, 27.3, 28.3, 29.7, 36.3, 38.6, 43.9, 67.6, 131.3, 132.5, 135.6, 141.8, 170.6, 198.3 | thieme-connect.com |

| (±)-3-hydroxy-β-ionone | ¹H NMR (400 MHz, CDCl₃): δ = 1.04 (s, 6 H), 1.08 (s, 6 H), 1.47 (m, 2 H), 1.61-1.65 (m, 2 H), 1.72 (s, 3 H), 1.75 (s, 3 H), 1.78 (dd, J = 12.1, 3.5 Hz, 2 H), 1.98 (s, 12 H), 2.02 (t, J = 6.2 Hz, 1 H), 2.07 (d, J = 9.8 Hz, 1 H), 2.40 (dd, J = 16.8, 5.3 Hz, 1 H), 4.01 (m, 1 H), 6.08-6.21 (m, 6 H), 6.26 (d, J = 6.3 Hz, 2 H), 6.37 (dd, J = 14.9, 3.6 Hz, 2 H), 6.60-6.70 (m, 4 H)¹³C NMR (100 MHz, CDCl₃): δ = 12.8, 19.3, 21.6, 21.8, 28.7, 29.0, 30.3, 33.1, 34.3, 37.1, 39.7, 42.6, 48.5, 65.1, 124.9, 125.1, 125.5, 126.2, 126.7, 129.4, 129.9, 130.1, 130.8, 131.3, 132.4, 132.7, 135.6, 136.1, 136.4, 136.6, 137.2, 137.6, 137.8, 137.9, 138.5 | thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZSVYKDDZRQY-QRGHLMKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445715 | |

| Record name | (3S)-3-Hydroxy-|A-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76739-82-7 | |

| Record name | (3S)-3-Hydroxy-|A-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 3s 3 Hydroxy Beta Ionone

Presence in Flora: Plant Species and Tissues

(3S)-3-Hydroxy-beta-ionone is a product of the enzymatic cleavage of carotenoids such as zeaxanthin (B1683548) and lutein (B1675518). encyclopedia.pubresearchgate.net These precursor carotenoids are abundant in the plant kingdom, contributing to the widespread distribution of this compound in various plant tissues. google.comthieme-connect.comi.moscow

The compound has been identified in numerous fruits and vegetables that are common in the human diet. Its presence is often linked to the degradation of β-carotene and other carotenoids that contribute to the color and nutritional value of these foods. nih.govresearchgate.net For instance, this compound has been detected in several varieties of pepper (Capsicum annuum), including green, red, Italian sweet red, and orange bell peppers. hmdb.ca It is also found in various legumes, such as green beans and kidney beans (Phaseolus vulgaris). hmdb.cathegoodscentscompany.com

Furthermore, research has confirmed the presence of 3-hydroxy-beta-ionone in the fruits of several species from the Prunus genus, including peaches (Prunus persica), nectarines (Prunus persica var. nucipersica), and plums (Prunus domestica). nih.govresearchgate.netresearchgate.netacs.org Grapes (Vitis vinifera) are another fruit where this compound has been identified, resulting from the cleavage of zeaxanthin during ripening. oup.com While direct isolation is not always specified, its role as an intermediate in carotenoid metabolism suggests its presence in other produce rich in these pigments, such as carrots, tomatoes, melons, raspberries, apricots, and apples. researchgate.netnih.gov

Table 1: Selected Fruits and Vegetables Containing this compound

| Common Name | Scientific Name | Family | Reference(s) |

|---|---|---|---|

| Peach | Prunus persica | Rosaceae | nih.govresearchgate.netresearchgate.net |

| Nectarine | Prunus persica var. nucipersica | Rosaceae | acs.orgresearchgate.net |

| Plum / Prune | Prunus domestica | Rosaceae | researchgate.netresearchgate.net |

| Grape | Vitis vinifera | Vitaceae | oup.com |

| Bell Pepper | Capsicum annuum | Solanaceae | hmdb.ca |

As a volatile compound, 3-hydroxy-beta-ionone and its parent compound β-ionone contribute to the complex aroma profiles of many flowers. mdpi.com β-Ionone is a known component of the essential oils of fragrant flowers like Osmanthus fragrans, Petunia hybrida, and Rosa bourboniana. nih.govresearchgate.net Specifically, 3-hydroxy-beta-ionone has been identified in the absolute of Boronia megastigma, a plant prized for its intense and pleasant fragrance. thegoodscentscompany.com The enzymatic breakdown of carotenoids in floral tissues is a key process in the formation of these aroma compounds, with progenitors of related molecules like damascenone (B157320) being identified in the flowers of Rosa damascena. encyclopedia.pub

Table 2: Identification of this compound and Related Compounds in Flowers

| Plant Species | Compound Identified | Part of Plant | Reference(s) |

|---|---|---|---|

| Boronia megastigma | 3-hydroxy-beta-ionone | Flower (Absolute) | thegoodscentscompany.com |

| Osmanthus fragrans | β-ionone | Flower (Essential Oil) | nih.govresearchgate.net |

| Petunia hybrida | β-ionone | Flower | nih.govresearchgate.net |

Scientific studies have isolated and identified this compound in various specific plant parts and organisms, often in the context of investigating its physiological roles.

Phaseolus vulgaris (Kidney Bean): The compound has been extensively studied in the hypocotyls of kidney bean seedlings. hmdb.ca Research indicates that it acts as an endogenous growth inhibitor, accumulating in etiolated seedlings upon exposure to light and playing a role in light-induced growth inhibition. encyclopedia.pubmdpi.comroyalsocietypublishing.orgmdpi.com

Prunus spinosa (Sloe Tree): this compound has been reported in the leaves of the sloe tree. nih.govacs.org

Prunus persica (Peach): This compound is a known constituent of peaches, contributing to their flavor profile. nih.govresearchgate.netresearchgate.net

Rhynchostegium pallidifolium (Moss): This moss is a significant natural source of 3-hydroxy-beta-ionone. encyclopedia.pubresearchgate.net Studies have demonstrated that the compound isolated from R. pallidifolium exhibits allelopathic activity, meaning it can inhibit the growth of other plant species in its vicinity. researchgate.netdtu.dk

Other plants from which the compound has been isolated include Elaeocarpus floribundus and the common weed Plantago major, where it is also recognized for its phytotoxic or allelopathic properties. researchgate.netresearchgate.netresearchgate.net

Table 3: Detection of this compound in Specific Plant Tissues and Organisms

| Organism | Scientific Name | Specific Tissue/Part | Noted Role/Context | Reference(s) |

|---|---|---|---|---|

| Kidney Bean | Phaseolus vulgaris | Hypocotyls | Endogenous growth inhibitor | encyclopedia.pubmdpi.comroyalsocietypublishing.orgmdpi.com |

| Sloe Tree | Prunus spinosa | Leaves | Natural constituent | nih.govacs.org |

| Peach | Prunus persica | Fruit | Flavor constituent | nih.govresearchgate.netresearchgate.net |

| Moss | Rhynchostegium pallidifolium | Whole organism | Allelopathic agent | encyclopedia.pubresearchgate.netresearchgate.netdtu.dk |

| - | Elaeocarpus floribundus | Leaves | Allelopathic agent | researchgate.netresearchgate.net |

Isolation from Microorganisms and Other Biological Sources

Beyond the plant kingdom, this compound has been identified in microorganisms. It has been isolated from the cyanobacterium Arthrospira platensis, commonly known as spirulina, where it has been studied for its potential biological activities. nih.gov

Furthermore, biotechnological approaches have utilized microorganisms for its synthesis. A carotenoid cleavage dioxygenase (CCD) enzyme from grapes (Vitis vinifera) was successfully expressed in the bacterium Escherichia coli. oup.com When these recombinant bacteria were supplied with zeaxanthin, they were able to produce 3-hydroxy-beta-ionone, demonstrating a viable microbial production pathway. oup.com Other microbial biotransformations, such as the hydroxylation of ionones by Streptomyces species and the conversion of lutein into aroma compounds by Pantoea dispersa, also point to the potential for microbial synthesis of this compound. thegoodscentscompany.comresearchgate.net

Biosynthetic Pathways and Metabolic Origins of 3s 3 Hydroxy Beta Ionone

Carotenoid Precursors and Cleavage Mechanisms

The carbon skeleton of 3-hydroxy-beta-ionone is derived from the enzymatic cleavage of C40 carotenoids. The presence or absence of a hydroxyl group on the precursor's ionone (B8125255) ring dictates the directness of the pathway.

β-Carotene serves as a fundamental, albeit indirect, precursor for 3-hydroxy-β-ionone. The process begins with the oxidative cleavage of β-carotene, which lacks hydroxyl groups, to yield β-ionone. researchgate.netmq.edu.au This initial cleavage product then serves as a substrate for subsequent hydroxylation to form 3-hydroxy-β-ionone. nih.govresearchgate.net The biosynthesis of β-ionone from β-carotene is a critical first step in this pathway and is catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.netmdpi.com This two-step mechanism—cleavage followed by hydroxylation—highlights β-carotene as the ultimate source of the carbon backbone for a variety of ionone derivatives.

In a more direct pathway, hydroxylated carotenoids, known as xanthophylls, serve as precursors. Zeaxanthin (B1683548) and lutein (B1675518), which both possess hydroxyl groups at the C-3 position of their ionone rings, can be directly converted to hydroxylated ionones. nih.gov

Specifically, the symmetrical cleavage of zeaxanthin at the 9,10 and 9',10' double bonds yields two molecules of (3R)-hydroxy-β-ionone. encyclopedia.pubuniprot.org Similarly, the cleavage of lutein at the 9,10 double bond of its β-ring results in the formation of (3R)-hydroxy-β-ionone. uniprot.orgmdpi.com This cleavage is a direct route to the hydroxylated product, bypassing the need for a separate hydroxylation step. The enzyme VvCCD1 from grapes, for instance, has been shown to cleave zeaxanthin to produce 3-hydroxy-β-ionone. frontiersin.org A novel lutein cleavage dioxygenase (EhLCD) from Enterobacter hormaechei has also been identified that efficiently converts lutein into 3-hydroxy-β-ionone. mdpi.com

Table 1: Carotenoid Precursors and Their Cleavage Products

| Precursor | Structure of Precursor Ring | Cleavage Product |

|---|---|---|

| β-Carotene | β-ionone ring | β-ionone |

| Zeaxanthin | 3-hydroxy-β-ionone ring | 3-hydroxy-β-ionone |

| Lutein | 3-hydroxy-β-ionone ring & 3-hydroxy-ε-ionone ring | 3-hydroxy-β-ionone & 3-hydroxy-α-ionone |

Enzymatic Biotransformation Processes

The conversion of carotenoids into (3S)-3-Hydroxy-beta-ionone is governed by specific families of enzymes that catalyze both the cleavage of the C40 backbone and the subsequent modification of the resulting C13-apocarotenoid.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in carotenoids. frontiersin.org

CCD1: This enzyme is well-characterized and known for its ability to symmetrically cleave the 9,10 and 9',10' double bonds of a wide range of both cyclic and acyclic carotenoids. encyclopedia.puboup.com In plants, CCD1 is a key enzyme in the production of C13-apocarotenoid aroma compounds. frontiersin.org It readily cleaves β-carotene to produce β-ionone and can also act on zeaxanthin to form 3-hydroxy-β-ionone. frontiersin.orgoup.com The broad substrate specificity of CCD1 makes it a central figure in the generation of various ionones. mq.edu.aumdpi.com

CCD7: This enzyme is also involved in carotenoid cleavage. It works in conjunction with CCD8 in the synthesis of strigolactones, a class of plant hormones. nih.gov The initial step in this pathway involves CCD7 stereo-specifically cleaving 9-cis-β-carotene at the 9,10 double bond to produce 9-cis-β-apo-10'-carotenal and β-ionone. nih.gov This demonstrates CCD7's role in generating the β-ionone backbone from a carotenoid precursor.

β-Carotene Oxygenase 2 (BCO2), also known as β,β-carotene-9′,10′-oxygenase, is another key enzyme in carotenoid metabolism. nih.gov Unlike the central cleavage activity of some enzymes, BCO2 performs an asymmetric (or eccentric) cleavage of carotenoids at the 9',10' and/or 9,10 double bonds. nih.govnih.gov

BCO2 is a mitochondrial protein with broad substrate specificity, acting on both provitamin A carotenoids like β-carotene and non-provitamin A carotenoids such as lutein and zeaxanthin. uniprot.orgnih.gov Its action on β-carotene results in the formation of β-ionone and β-apo-10′-carotenal. nih.govwikigenes.org BCO2's ability to process xanthophylls like lutein further establishes its role in the metabolic pathways that can lead to hydroxylated ionones. uniprot.orgnih.gov

For pathways originating from non-hydroxylated precursors like β-carotene, a subsequent hydroxylation step is necessary to produce 3-hydroxy-β-ionone. This transformation is often catalyzed by cytochrome P450 monooxygenases (CYPs).

CYP264B1: A notable example is CYP264B1, a cytochrome P450 enzyme from the myxobacterium Sorangium cellulosum So ce56. nih.govresearchgate.net This enzyme has been identified as a novel sesquiterpene hydroxylase capable of converting various terpenes. nih.gov Research has demonstrated that CYP264B1 can regioselectively hydroxylate β-ionone at the C-3 position to produce 3-hydroxy-β-ionone. nih.govresearchgate.net Docking studies with a homology model of CYP264B1 have provided insights into the structural basis for this selective hydroxylation. nih.gov The conversion of β-ionone to 3-hydroxy-β-ionone by CYP264B1 was confirmed through HPLC and NMR analysis, and its kinetic parameters have been calculated. nih.govresearchgate.net

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Family | Organism Example | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CCD1 | Carotenoid Cleavage Dioxygenase | Citrus unshiu (Satsuma mandarin) oup.com, Vitis vinifera (Grape) frontiersin.org | β-Carotene, Zeaxanthin, Lutein | β-ionone, 3-hydroxy-β-ionone |

| CCD7 | Carotenoid Cleavage Dioxygenase | Arabidopsis thaliana | 9-cis-β-carotene | β-ionone, 9-cis-β-apo-10'-carotenal |

| BCO2 | Carotenoid Cleavage Oxygenase | Mus musculus (Mouse) nih.govnih.gov | β-Carotene, Lutein, Zeaxanthin | β-ionone, β-apo-10′-carotenal, Hydroxylated ionones |

| CYP264B1 | Cytochrome P450 Monooxygenase | Sorangium cellulosum So ce56 nih.govresearchgate.net | β-ionone | 3-hydroxy-β-ionone |

Intermediates and Related Apocarotenoid Pathways

The biosynthesis and metabolic fate of this compound are intricately linked with other apocarotenoid pathways, highlighting a complex web of interactions that regulate plant growth, development, and stress responses.

Relationship with β-Ionone and other Ionone Derivatives

This compound is structurally and biosynthetically related to β-ionone, a well-known volatile compound recognized for its characteristic floral and woody aroma. β-Ionone itself is a C13-apocarotenoid produced from the oxidative cleavage of β-carotene at the 9,10 (and 9',10') positions by carotenoid cleavage dioxygenases (CCDs), such as CCD1, CCD2, CCD4, and CCD7.

The conversion of β-ionone to its hydroxylated derivatives, including this compound, represents a key metabolic step. This hydroxylation can be catalyzed by cytochrome P450 monooxygenases. For instance, the enzyme CYP264B1 from Sorangium cellulosum So ce56 has been shown to convert β-ionone into 3-hydroxy-β-ionone. Similarly, engineered variants of the unspecific peroxygenase (UPO) from Marasmius rotula (MthUPO) can catalyze the hydroxylation of β-ionone at various positions, including the C3 position to yield 3-hydroxy-β-ionone. In plants, the hydroxylation of the β-ionone ring is a crucial step in the formation of xanthophylls like zeaxanthin from β-carotene.

Furthermore, (3R)-3-Hydroxy-β-ionone and this compound are recognized as important intermediates in the chemical synthesis of various carotenoids, including zeaxanthin and β-cryptoxanthin. The enzymatic resolution of racemic 3-hydroxy-β-ionone is a key step in obtaining the specific stereoisomers required for these syntheses.

The interconversion and further metabolism of these ionone derivatives are part of the broader apocarotenoid network that contributes to a plant's chemical profile and its interactions with the environment.

| Compound Name | Relationship to this compound | Key Enzymes/Processes |

| β-Ionone | Precursor | Carotenoid Cleavage Dioxygenases (CCDs) |

| (3R)-3-Hydroxy-β-ionone | Stereoisomer, synthetic intermediate | Enzymatic resolution |

| Zeaxanthin | Downstream product (biosynthesis) | Carotene hydroxylases |

| β-Cryptoxanthin | Downstream product (synthesis) | Wittig coupling |

| α-Ionone | Structural isomer | Base-catalyzed isomerization from α-ionone derivatives can form β-ionone precursors |

Linkages to Strigolactone and Zaxinone Biosynthesis

This compound is closely associated with the biosynthetic pathways of two important classes of plant signaling molecules: strigolactones (SLs) and zaxinone.

Strigolactones (SLs) are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. Their biosynthesis originates from all-trans-β-carotene. A key step in this pathway, catalyzed by the carotenoid cleavage dioxygenase 7 (CCD7), cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone as an equimolar byproduct. Although β-ionone itself is a direct product, the hydroxylation to 3-hydroxy-β-ionone represents a potential subsequent modification within this broader metabolic context.

Zaxinone is another apocarotenoid that acts as a growth regulator, notably in rice where it influences root growth and modulates SL biosynthesis. The biosynthesis of zaxinone starts from zeaxanthin or lutein. The enzyme Zaxinone Synthase (ZAS), also known as CCD10, cleaves apo-10′-zeaxanthinal (3-OH-β-apo-10′-carotenal) to produce zaxinone. It is proposed that 3-OH-β-ionone may be an equimolar side product of zaxinone biosynthesis . This suggests a parallel to the SL pathway, where a C13 apocarotenoid is generated alongside the precursor to the primary signaling molecule. This linkage positions this compound at a critical juncture, connecting the metabolism of carotenoids to these vital signaling pathways.

| Pathway | Precursor Carotenoid | Key Enzymes | Relationship to this compound |

| Strigolactone Biosynthesis | all-trans-β-Carotene | D27, CCD7, CCD8 | β-Ionone is an equimolar byproduct of the CCD7 step; hydroxylation leads to 3-hydroxy-β-ionone. |

| Zaxinone Biosynthesis | Zeaxanthin or Lutein | CCD7, Zaxinone Synthase (ZAS) | Potentially an equimolar side product of the ZAS-catalyzed reaction. |

Formation under Photooxidative Stress Conditions and Reactive Oxygen Species (ROS) Oxidation

The formation of this compound and related apocarotenoids can be induced by abiotic stressors, particularly photooxidative stress. Under conditions of high light stress, the production of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), increases in chloroplasts. Carotenoids, including β-carotene and xanthophylls (like zeaxanthin and lutein), play a crucial role in quenching these ROS to protect the photosynthetic apparatus.

This protective function, however, leads to the oxidative cleavage of the carotenoids themselves, resulting in the formation of various apocarotenoids. The non-enzymatic oxidation of carotenoids by ROS can generate a range of products, including β-ionone and its hydroxylated derivatives. For instance, products of the oxidative degradation of xanthophylls, such as 3-hydroxy-β-ionone, have been identified. The accumulation of β-carotene oxidation products has been observed to occur rapidly within minutes of high-light stress.

While the enzymatic production of apocarotenoids is specific, ROS-mediated oxidation is less controlled and can generate a diverse array of molecules. The accumulation of these compounds, including β-ionone and potentially 3-hydroxy-β-ionone, under stress conditions suggests they may act as signaling molecules, indicating the level of photooxidative stress within the plant. For example

Stereochemical Aspects and Chiral Recognition in 3s 3 Hydroxy Beta Ionone

Enantiomeric Forms: (3S)-3-Hydroxy-beta-ionone and (3R)-3-Hydroxy-beta-ionone

3-Hydroxy-beta-ionone exists as a pair of enantiomers: this compound and (3R)-3-Hydroxy-beta-ionone. thieme-connect.comresearchgate.net These molecules are non-superimposable mirror images of each other, differing only in the three-dimensional arrangement of the hydroxyl group at the C-3 position. While they share the same chemical formula and connectivity of atoms, their spatial orientation is distinct. nih.gov The synthesis of both the (3S) and (3R) enantiomers in high enantiomeric purity has been achieved, often starting from commercially available (±)-α-ionone. thieme-connect.comthieme-connect.com These optically active forms are valuable intermediates in the synthesis of various naturally occurring carotenoids. thieme-connect.comgoogle.com For instance, (3R)-3-Hydroxy-β-ionone is a naturally occurring apocarotenoid. lookchem.com

Importance of Chirality in Biological Activity and Chemical Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems, where enzymes and receptors are themselves chiral. nih.gov Consequently, the two enantiomers of 3-hydroxy-beta-ionone can exhibit different biological activities. The specific stereochemistry of these compounds is crucial as they serve as key precursors for the synthesis of biologically significant carotenoids like zeaxanthin (B1683548) and β-cryptoxanthin. google.com For example, among the various stereoisomers of carotenoids found in fruits and vegetables, it is the (3R) configured carotenoids, such as (3R,3′R)-zeaxanthin and (3R)-β-cryptoxanthin, that are predominantly found. google.com The biological importance of these target molecules underscores the necessity for stereocontrolled synthesis of the chiral building blocks, (3S)- and (3R)-3-hydroxy-beta-ionone. thieme-connect.comresearchgate.net The differing pharmacological and toxicological effects of enantiomers make the study of each form essential. nih.gov

Stereoselective Enzymatic Reactions in Biosynthesis

Enzymes play a crucial role in the stereoselective biosynthesis and resolution of 3-hydroxy-beta-ionone enantiomers. One effective method for separating the racemic mixture of 3-hydroxy-beta-ionone involves enzyme-mediated kinetic resolution. thieme-connect.comgoogle.com This process utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated form from the unreacted enantiomer. google.com For instance, enzyme-mediated acylation can be used to resolve a racemic mixture of (3R)- and (3S)-3-hydroxy-β-ionone, yielding products with high enantiomeric excess. google.com Furthermore, microbial transformations have been explored for the stereoselective hydroxylation of ionone (B8125255) precursors. Studies have shown that certain microorganisms can convert α-ionone into 3-hydroxy-α-ionone with high regio- and stereoselectivity, producing specific enantiomers. researchgate.netacs.org

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of chiral molecules like (3S)- and (3R)-3-hydroxy-beta-ionone is essential for understanding their biological activity and for quality control in stereoselective synthesis. Several analytical techniques are employed for this purpose. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy is a powerful approach to assign the relative and absolute stereochemistry of these compounds and their derivatives. google.com The absolute configuration of the enantiomers has been definitively established by comparing their spectral data with that of an authentic sample prepared from the oxidative cleavage of a natural carotenoid of known stereochemistry, such as (3R,3′R,6′R)-lutein. google.com The extended Mosher 1H-NMR method has also been successfully applied to determine the 3-hydroxy configurations in related carotenoids. lookchem.com For more complex structures, X-ray crystallography can provide unambiguous proof of the absolute configuration. nih.gov

Advanced Synthetic Methodologies for 3s 3 Hydroxy Beta Ionone and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations, offering a powerful route to enantiomerically pure compounds.

Enzyme-Mediated Acylation for Racemic Mixture Resolution (e.g., Lipase (B570770) PS)

A prominent chemoenzymatic strategy for obtaining (3S)-3-hydroxy-beta-ionone involves the kinetic resolution of a racemic mixture of 3-hydroxy-beta-ionone. google.comthieme-connect.com This method utilizes lipases, such as Lipase PS from Pseudomonas cepacia, to selectively acylate one enantiomer, allowing for the separation of the two. google.comthieme-connect.commdpi.com

In a typical procedure, the racemic mixture of (3R)- and this compound is treated with an acyl donor, like vinyl acetate (B1210297), in the presence of immobilized Lipase PS. google.comthieme-connect.com The enzyme preferentially catalyzes the acylation of the (3R)-enantiomer, converting it to (3R)-3-acetoxy-beta-ionone. google.comthieme-connect.com The this compound remains largely unreacted. google.comthieme-connect.com Due to the significant difference in polarity between the resulting ester and the unreacted alcohol, they can be readily separated by column chromatography. google.comthieme-connect.com This method has been shown to produce this compound with high enantiomeric excess (ee). google.com Lipase AK from Pseudomonas fluorescens can also be used for this resolution. google.comgoogle.com

Key Findings from Lipase-Mediated Resolution:

| Feature | Description |

| Enzyme | Lipase PS (Pseudomonas cepacia) google.comthieme-connect.com or Lipase AK (Pseudomonas fluorescens) google.comgoogle.com |

| Substrate | Racemic (±)-3-hydroxy-beta-ionone thieme-connect.com |

| Acyl Donor | Vinyl acetate google.comthieme-connect.com |

| Reaction | Selective acylation of (3R)-3-hydroxy-beta-ionone google.comthieme-connect.com |

| Products | (3R)-3-acetoxy-beta-ionone and unreacted this compound google.comthieme-connect.com |

| Separation | Column chromatography google.comthieme-connect.com |

| Outcome | High enantiomeric excess of this compound google.com |

Microbial Transformation Using Fungal and Bacterial Strains (e.g., Streptomyces, Aspergillus)

Microbial transformations offer a direct approach to producing hydroxylated ionone (B8125255) derivatives. Various fungal and bacterial strains have been investigated for their ability to convert ionone isomers into more valuable compounds.

Fungal strains, particularly from the genus Aspergillus, have been reported to transform β-ionone into a variety of hydroxylated and oxidized products. nih.govnih.gov For instance, Aspergillus niger can produce (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone as major products from β-ionone. nih.gov While some fungal biotransformations of β-ionone have yielded 3-hydroxy-β-ionone, it is often a minor product. mdpi.com

Streptomyces species have also been screened for their ability to hydroxylate ionones. nih.gov While many strains showed low conversion of β-ionone and did not produce the desired 3-hydroxy-β-ionone, they were effective in converting α-ionone to 3-hydroxy-α-ionone with high regio- and stereoselectivity. nih.gov This highlights the substrate specificity of these microbial systems.

Summary of Microbial Transformation Studies:

| Microorganism | Substrate | Major Products | Reference |

| Aspergillus niger JTS 191 | β-Ionone | (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone | nih.gov |

| Penicillium roqueforti | β-Ionone | 3-hydroxy-β-ionone (minor product) | mdpi.com |

| Streptomyces strains | α-Ionone | 3-hydroxy-α-ionone | nih.gov |

| Streptomyces strains | β-Ionone | 4-hydroxy-β-ionone (low conversion) | nih.gov |

Bioconversion of Precursor Carotenoids (e.g., Lutein) by Enzymes (e.g., EhLCD)

A novel and efficient enzymatic approach involves the bioconversion of carotenoids, such as lutein (B1675518), into 3-hydroxy-β-ionone. mdpi.comresearchgate.net A key enzyme in this process is a lutein cleavage dioxygenase (LCD). Recently, a novel LCD, named EhLCD, was isolated from Enterobacter hormaechei. mdpi.comresearchgate.net

This enzyme catalyzes the cleavage of the 9',10' double bond of lutein to produce 3-hydroxy-β-ionone and 3-hydroxy-β-apo-10'-carotenal. mdpi.com EhLCD is a Fe2+-dependent protein and exhibits optimal activity at 45 °C and a pH of 8.0. mdpi.comresearchgate.net Under optimized conditions, EhLCD can achieve a high conversion rate of lutein to 3-hydroxy-β-ionone, demonstrating its potential for biotechnological applications. mdpi.comdntb.gov.ua The enzyme shows a higher catalytic efficiency for carotenoid substrates that possess 3-hydroxy-ionone rings, such as lutein, zeaxanthin (B1683548), and β-cryptoxanthin. mdpi.comresearchgate.net

Performance of EhLCD in Lutein Bioconversion:

| Parameter | Value |

| Enzyme | EhLCD from Enterobacter hormaechei mdpi.comresearchgate.net |

| Substrate | Lutein mdpi.comresearchgate.net |

| Product | 3-hydroxy-β-ionone mdpi.comresearchgate.net |

| Optimal Temperature | 45 °C mdpi.comresearchgate.net |

| Optimal pH | 8.0 mdpi.comresearchgate.net |

| Conversion Rate | 87.0% (w/w) |

| Product Yield | 637.2 mg/L in 60 minutes mdpi.comdntb.gov.ua |

Total Chemical Synthesis Strategies

Total chemical synthesis provides a versatile platform to access this compound and its stereoisomers from readily available starting materials.

Conversion from α-Ionone Precursors (e.g., 3-hydroxy-α-ionone) via Base-Catalyzed Double Bond Isomerization

A common and effective strategy for the synthesis of racemic 3-hydroxy-β-ionone starts from the more accessible α-ionone. google.comthieme-connect.com This multi-step process involves the conversion of α-ionone to 3-hydroxy-α-ionone, which is then subjected to a base-catalyzed double bond isomerization to yield 3-hydroxy-β-ionone. google.comthieme-connect.com

The synthesis typically begins with the protection of the ketone group of α-ionone, followed by allylic oxidation to introduce a keto group at the 3-position. researchgate.net Subsequent reduction of this new keto group yields 3-hydroxy-α-ionone. thieme-connect.com The crucial step is the isomerization of the double bond from the α-position to the β-position. This is achieved by treating 3-hydroxy-α-ionone with a base, such as potassium hydroxide (B78521) in methanol. thieme-connect.com The resulting racemic 3-hydroxy-β-ionone can then be resolved using the chemoenzymatic methods described previously to obtain the desired (3S)-enantiomer. google.comthieme-connect.com

Utilization of Cyclogeranial Derivatives

An alternative total synthesis approach utilizes cyclogeranial derivatives as key starting materials. The first total synthesis of optically active (3R)- and (3S)-3-hydroxy-β-ionone was reported using (3R)- and (3S)-3-hydroxy-β-cyclogeranial, respectively. google.com These chiral aldehydes were themselves prepared in a multi-step synthesis from 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (safranal). google.com The hydroxy-β-cyclogeranial enantiomers were then converted into the corresponding (3R)- and (3S)-3-hydroxy-β-ionones. google.com

Hydroboration and Other Stereo-Controlled Reactions (e.g., Asymmetric Hydroboration)

The introduction of a hydroxyl group at the C-3 position of the β-ionone ring with specific stereochemistry presents a significant synthetic challenge. While hydroboration is a powerful tool for the anti-Markovnikov hydration of alkenes, its direct application to achieve high stereoselectivity in the synthesis of this compound has proven to be complex. researchgate.net

Initial approaches involving the hydroboration of 3,4-dehydro-β-ionone ketal using borane-dimethyl sulfide (B99878) were found to be non-stereospecific, yielding a racemic mixture of (3R)- and (3S)-3-hydroxy-β-ionone. waikato.ac.nzgoogle.com Although one report initially claimed the reaction was stereospecific, subsequent analysis using chiral High-Performance Liquid Chromatography (HPLC) confirmed the formation of a racemic product. google.com This lack of stereocontrol necessitates a different strategy to obtain the desired enantiomerically pure compound.

A more successful and practical approach involves a chemoenzymatic method. This strategy begins with the synthesis of racemic 3-hydroxy-β-ionone, which can be achieved from the readily available (rac)-α-ionone. google.com The key step to achieving the desired stereoisomer is the enzymatic kinetic resolution of the racemic alcohol.

The resolution is typically performed using an immobilized lipase, such as lipase PS from Pseudomonas cepacia, in the presence of an acyl donor like vinyl acetate. In this process, the enzyme selectively acylates one enantiomer, leaving the other unreacted. Specifically, (3R)-3-hydroxy-β-ionone is acylated to form (3R)-3-acetoxy-β-ionone, while the (3S)-3-hydroxy-β-ionone remains as an alcohol. google.com The significant difference in the polarity of the resulting acetate and the unreacted alcohol allows for their efficient separation by column chromatography. The acylated (3R)-enantiomer can then be hydrolyzed back to the alcohol if desired. This method has been reported to yield both the (3S)- and (3R)-enantiomers with high enantiomeric excess (ee), typically around 96% ee. google.com

| Entry | Substrate | Enzyme | Product 1 | Product 2 | Enantiomeric Excess (ee) | Reference |

| 1 | (rac)-3-Hydroxy-β-ionone | Immobilized Lipase PS | (3S)-3-Hydroxy-β-ionone | (3R)-3-Acetoxy-β-ionone | 96% | google.com |

Table 1. Chemoenzymatic resolution of (rac)-3-hydroxy-β-ionone.

While direct asymmetric hydroboration of a suitable precursor to this compound is not the preferred method, asymmetric hydroboration using chiral borane (B79455) reagents like diisopinocampheylborane (B13816774) (Ipc₂BH) has been successfully employed in the synthesis of optically active building blocks for carotenoids, demonstrating the potential of this methodology in related systems. researchgate.net

Isotopic Labeling for Mechanistic Studies (e.g., ¹³C enrichment)

Isotopic labeling is an indispensable technique for elucidating the mechanisms of chemical reactions. wikipedia.orgnumberanalytics.com By replacing one or more atoms in a reactant with a heavier, stable isotope, such as carbon-13 (¹³C), researchers can trace the fate of these labeled atoms through a reaction sequence. This provides invaluable information about bond formation and cleavage, reaction intermediates, and rearrangement pathways. beilstein-journals.orgacs.org

In the context of ionones and related carotenoids, ¹³C enrichment is particularly useful for mechanistic studies of their biosynthesis and chemical transformations. While specific studies detailing the ¹³C labeling of this compound for mechanistic investigations are not extensively documented in readily available literature, the principles can be applied to understand its formation and subsequent reactions.

For instance, the synthesis of ¹³C-labeled carotenoids often starts from simple, commercially available ¹³C-enriched precursors. bibliotekanauki.pl These labeled building blocks can be incorporated into more complex molecules like β-ionone through established synthetic routes. Subsequent chemical modifications, such as the introduction of a hydroxyl group to form 3-hydroxy-β-ionone, would yield a product with a ¹³C label at a specific position.

The analysis of the products of a reaction involving a ¹³C-labeled substrate is typically carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹³C NMR can directly observe the position of the label in the product molecule, while MS can detect the mass difference between labeled and unlabeled fragments, providing clues about the fragmentation patterns and, by extension, the molecular structure. wikipedia.org

The synthesis of ¹³C-enriched carotenoids, which are derivatives of 3-hydroxy-β-ionone, has been reported for use in metabolic studies in humans and animals. researchgate.net These studies rely on the ability to track the absorption, distribution, metabolism, and excretion of the labeled compounds, which is made possible by the isotopic label.

| Isotope | Application in Mechanistic Studies | Analytical Technique |

| ¹³C | Tracing carbon skeleton rearrangements, identifying bond cleavage/formation sites, elucidating biosynthetic pathways. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| ²H (Deuterium) | Investigating kinetic isotope effects, tracing hydrogen transfer steps, determining reaction rates. | NMR, MS, Infrared (IR) Spectroscopy |

Table 2. Common isotopes used in mechanistic studies of organic reactions.

By employing isotopic labeling, chemists can gain a deeper understanding of the intricate mechanisms governing the synthesis and reactions of complex molecules like this compound and its derivatives.

Biological Functions and Ecological Roles of 3s 3 Hydroxy Beta Ionone

Role in Plant Growth and Development Regulation

(3S)-3-Hydroxy-beta-ionone exerts notable regulatory effects on plant growth, particularly in the early stages of development. Its inhibitory actions on hypocotyl elongation and root growth are well-documented, suggesting a role in modulating plant architecture and resource allocation.

Inhibition of Hypocotyl Elongation and Root Growth

Research has demonstrated that this compound can significantly suppress the growth of seedlings. Studies on the allelopathic effects of this compound have provided specific data on its inhibitory concentrations. For instance, (-)-3-hydroxy-β-ionone has been shown to significantly suppress the seedling growth of Lepidium sativum (cress) at concentrations of 0.01 mM and higher researchgate.net. The concentrations required for 50% growth inhibition (I50 values) of cress hypocotyls and roots were determined to be 0.05 mM and 0.07 mM, respectively researchgate.net. This indicates a potent inhibitory effect on the primary growth axes of the seedling. The greater sensitivity of root growth to allelochemicals is a recurring observation in such studies researchgate.net.

Interspecies Interactions and Allelopathy

This compound is a key player in the chemical communication and warfare between plants. Its involvement in plant defense and its allelopathic properties highlight its ecological importance in shaping plant communities.

Contribution to Plant Defense Mechanisms

As a volatile organic compound, this compound and its related compound β-ionone are involved in plant defense mechanisms nih.gov. Plants release these compounds in response to biotic stresses, such as herbivory and pathogen attacks nih.gov. These volatile signals can act as deterrents to herbivores or can prime defense responses in neighboring plants, a phenomenon known as interplant communication. While much of the research focuses on β-ionone, the underlying principles of volatile-mediated defense signaling are relevant to this compound. For example, β-ionone has been shown to enhance resistance against gray mold (Botrytis cinerea) in Arabidopsis and tomato by modulating hormone levels and the expression of defense-related genes researchgate.netnih.gov. This suggests that this compound likely contributes to a plant's chemical arsenal (B13267) for fending off a range of biological threats.

Allelopathic Effects on Competing Plant Species (e.g., Lepidium sativum)

Allelopathy, the chemical inhibition of one plant by another, is a significant ecological process, and this compound has been identified as a potent allelochemical. Its effects on Lepidium sativum are a clear example of its phytotoxic potential. As mentioned earlier, it significantly suppresses the seedling growth of cress at low concentrations researchgate.net. The I50 values for hypocotyl and root inhibition demonstrate its effectiveness in hindering the establishment of competing seedlings researchgate.net. This allelopathic activity can provide a competitive advantage to the plants that produce and release this compound, allowing them to secure more resources such as light, water, and nutrients.

Inhibitory Effects of (-)-3-Hydroxy-beta-ionone on Lepidium sativum Seedling Growth

| Parameter | I50 Value (mM) |

|---|---|

| Hypocotyl Growth Inhibition | 0.05 |

| Root Growth Inhibition | 0.07 |

Potential as Natural Herbicides

The strong phytotoxic and allelopathic properties of this compound have led to investigations into its potential as a natural herbicide. The ability to inhibit the growth of competing plant species suggests that it could be utilized as a bioherbicide, offering a more environmentally benign alternative to synthetic herbicides. Its effectiveness against the growth of species like Lepidem sativum indicates its potential for weed control researchgate.net. Further research is needed to explore its efficacy against a broader spectrum of weed species and to develop practical application methods for agricultural settings.

Precursor for Higher-Order Carotenoids and Apocarotenoids

Beyond its direct ecological roles, this compound is a vital intermediate in the biosynthesis of a range of important carotenoids and other apocarotenoids google.comresearchgate.net. Carotenoids are essential pigments for photosynthesis and photoprotection and also serve as precursors to plant hormones and signaling molecules.

The formation of this compound itself is a result of the oxidative cleavage of carotenoids like zeaxanthin (B1683548), a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs) encyclopedia.pub. Specifically, the symmetrical cleavage of zeaxanthin at the 9,10(9′,10′) positions by CCD1 enzymes leads to the formation of 3-hydroxy-β-ionone encyclopedia.pub.

Subsequently, (3S)-3-hydroxy-β-ionone serves as a key building block for the synthesis of higher-order carotenoids. For instance, it is an important intermediate in the synthesis of zeaxanthin and β-cryptoxanthin google.comresearchgate.net. The transformation of (3S)-3-hydroxy-β-ionone into these carotenoids is a critical pathway for producing compounds that are vital for both plant health and human nutrition google.com.

Synthesis of Lutein (B1675518) Stereoisomers

This compound serves as a critical building block in the total synthesis of specific lutein stereoisomers. Lutein possesses two chiral centers at the 3 and 3' positions and one at the 6' position, resulting in eight possible stereoisomers. The synthesis of the dietary form, (3R,3′R,6′R)-lutein, and its various stereoisomers often employs a C15 + C10 + C15 coupling strategy. In this approach, optically active C15 precursors derived from either (3R)- or this compound are utilized.

Methodologies have been developed for the synthesis of (3R,3′R,6′R)-lutein and three of its stereoisomers: (3R,3′S,6′S)-lutein, (3R,3′S,6′R)-lutein (3′-epilutein), and (3R,3′R,6′S)-lutein, through Wittig coupling reactions nih.gov. The synthesis strategy provides access to the necessary C15-precursors of optically active carotenoids that feature a 3-hydroxy-ε-end group, which are otherwise challenging to synthesize nih.gov. While (3R)-3-hydroxy-beta-ionone is a key intermediate for many dietary carotenoids, the (3S)-enantiomer is equally important for accessing the non-dietary stereoisomers, which are valuable for metabolic studies and research into their biological functions.

Synthesis of Zeaxanthin Stereoisomers

This compound is a pivotal precursor in the synthesis of zeaxanthin stereoisomers. Zeaxanthin has two chiral centers at the 3 and 3' positions, leading to three possible stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso form, (3R,3'S)-zeaxanthin.

The total synthesis of these stereoisomers can be achieved from (rac)-α-ionone, which is converted to a racemic mixture of 3-hydroxy-beta-ionone. This mixture is then resolved to separate the (3R) and (3S) enantiomers pnas.org. The isolated this compound is then transformed into the corresponding C15-Wittig salt, specifically the (3S)-3-hydroxy-(β-ionylideneethyl)triphenylphosphonium salt nih.gov. A double Wittig condensation of this (3S)-C15-Wittig salt with a C10-dialdehyde yields (3S,3'S)-zeaxanthin pnas.orgnih.gov.

Similarly, the synthesis of the meso-zeaxanthin (B1235934) involves a stepwise approach. First, the (3R)-C15-Wittig salt is condensed with the C10-dialdehyde to form (3R)-3-hydroxy-β-apo-12′-carotenal. This intermediate is then further elongated by reaction with the (3S)-C15-Wittig salt (derived from this compound) to produce (3R,3′S;meso)-zeaxanthin nih.gov. This strategic use of both enantiomers of 3-hydroxy-beta-ionone allows for the precise construction of all three zeaxanthin stereoisomers nih.gov.

Synthesis of Beta-Cryptoxanthin (B190861) Stereoisomers

The synthesis of the stereoisomers of beta-cryptoxanthin also relies on this compound as a key chiral starting material. Beta-cryptoxanthin has one chiral center, leading to two stereoisomers: (3R)-β-cryptoxanthin and (3S)-β-cryptoxanthin.

Following a similar synthetic logic to that of zeaxanthin, optically pure this compound is converted into its corresponding C15-Wittig salt pnas.orgnih.gov. This chiral synthon is then coupled with β-apo-12′-carotenal in a Wittig condensation reaction to yield (3S)-β-cryptoxanthin nih.govinra.frnih.gov. The development of a straightforward method to produce optically active this compound from inexpensive (±)-α-ionone has significantly simplified the total synthesis of (3S)-β-cryptoxanthin and other optically active carotenoids that possess the 3-hydroxy-β-end group inra.frnih.gov.

Volatile Compound Emission and Ecological Cues

This compound is a carotenoid degradation product that can be emitted by plants as a volatile organic compound (VOC). While research has more extensively covered its close relative, β-ionone, 3-hydroxy-β-ionone has been identified as a natural volatile, for instance in the absolute of Boronia megastigma thegoodscentscompany.com. The emission of such apocarotenoids is often linked to enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs).

These volatile compounds serve as important ecological cues in plant interactions with their environment. Apocarotenoids, including ionones, function as defense compounds, growth regulators, and can act as insect attractants or repellents researchgate.net. For example, the emission of β-ionone from barley plants has been shown to propagate defense responses in neighboring plants, priming them for enhanced resistance against pathogens nih.gov. As a hydroxylated derivative, this compound likely participates in this complex chemical communication network, although its specific signaling roles and the ecological consequences of its emission are areas requiring further detailed investigation.

Role in Biotic and Abiotic Stress Responses in Plants

Carotenoid degradation products, a class to which this compound belongs, are increasingly recognized as important signaling molecules in plant responses to both biotic and abiotic stress. The accumulation of these compounds is often a result of oxidative stress, which triggers the breakdown of carotenoids.

Signaling in Response to Environmental Stressors

Exposure of plants to environmental stressors such as high light, drought, or pathogen attack leads to the production of reactive oxygen species (ROS) and subsequent oxidation of carotenoids nih.govfrontiersin.org. The resulting apocarotenoid products can act as stress signals that modulate gene expression, leading to acclimation or defense responses nih.govnih.gov.

For instance, the related apocarotenoid β-ionone has been shown to induce a global reprogramming of gene expression in Arabidopsis thaliana, affecting thousands of transcripts involved in stress tolerance, pathogen defense, and hormone metabolism nih.govresearchgate.net. This transcriptional reprogramming enhances the plant's resistance to necrotrophic fungi like Botrytis cinerea nih.gov. Given that this compound is a direct product of xanthophyll (e.g., zeaxanthin) degradation, it is plausible that it functions in a similar capacity as a signaling molecule during stress responses, although its specific targets and pathways are yet to be fully elucidated. The accumulation of β-ionone and its hydroxylated esters has been observed in tobacco plants responding to tobacco mosaic virus, indicating a role in biotic stress signaling nih.gov.

Relationship with Singlet Oxygen (1O2) Signaling

Singlet oxygen (1O2) is a highly reactive ROS produced in chloroplasts, particularly under excess light energy pnas.orgnih.gov. Carotenoids are primary quenchers of 1O2, protecting the photosynthetic apparatus from oxidative damage nih.gov. This quenching can occur through both physical deactivation and chemical reaction, where the carotenoid molecule is oxidized nih.gov.

Light stress-induced oxidation of β-carotene leads to the accumulation of volatile derivatives, such as β-cyclocitral and β-ionone nih.govresearchgate.net. These carotenoid oxidation products have been identified as key messengers in the 1O2 signaling pathway. They can induce the expression of a specific set of 1O2-responsive genes, thereby mediating the plant's acclimation to photooxidative stress pnas.orgnih.govinra.fr. As a product of the oxidation of hydroxylated carotenoids like zeaxanthin, this compound is inherently linked to this process. The chemical quenching of 1O2 by xanthophylls generates various oxidation products, including aldehydes and endoperoxides nih.gov. Therefore, this compound likely acts as a downstream signal, relaying information about the level of 1O2 stress from the chloroplast to the nucleus to orchestrate a protective response.

Biological Role as a Nutrient, Membrane Stabilizer, Energy Source, and Energy Storage

The compound this compound, a sesquiterpenoid derived from the degradation of carotenoids, participates in a variety of fundamental biological processes. Its classification as a lipid-like molecule and its involvement in lipid and fatty acid metabolism underscore its versatile functions within organisms. These roles range from serving as a nutritional precursor to contributing to cellular structure and energy dynamics.

Nutrient

This compound serves as an important intermediate in the synthesis of essential carotenoids that many animals cannot produce de novo and must obtain from their diet. nih.gov Specifically, it is a precursor for the biosynthesis of zeaxanthin and β-cryptoxanthin. researchgate.netgoogle.com These carotenoids play crucial roles in biological systems, including exhibiting antioxidant and anti-inflammatory properties that are vital for protection against various chronic diseases. researchgate.net For instance, (3R)-β-cryptoxanthin, a downstream product of (3S)-3-hydroxy-β-ionone metabolism, is a precursor to vitamin A, a critical nutrient for vision, immune function, and cellular communication. researchgate.net The nutritional significance of this compound is therefore primarily linked to its role in providing the building blocks for these indispensable compounds.

Membrane Stabilizer

As a lipophilic, lipid-like molecule, this compound is associated with cellular membranes. hmdb.ca The interaction of sesquiterpenoids with cell membranes is a subject of ongoing research, with evidence suggesting that these compounds can influence membrane fluidity and stability. The chemical structure of this compound, featuring both a polar hydroxyl group and a nonpolar hydrocarbon body, allows it to intercalate within the phospholipid bilayer of cell membranes. This interaction can modulate the physical properties of the membrane, contributing to its stability and integrity. Research on other sesquiterpenoids has shown their capacity to disrupt microbial cell membranes, a function attributed to the interaction of polar groups with the phospholipid membrane. nih.gov Conversely, in a controlled manner, such interactions can also lend structural support to the membrane, thereby acting as a stabilizer.

Energy Source

This compound is recognized as a potential energy source. frontiersin.org Its role in fatty acid and lipid metabolism suggests that it can be catabolized to release energy. hmdb.ca The catabolism of apocarotenoids, the class of compounds to which this compound belongs, is an active area of study. nih.govnih.gov It is understood that these compounds can be broken down into smaller molecules, which can then enter central metabolic pathways to generate ATP. The process likely involves enzymatic reactions that cleave the carbon skeleton of the molecule, ultimately feeding into pathways such as the Krebs cycle and oxidative phosphorylation.

Energy Storage

The involvement of this compound in lipid metabolism also points to its role in energy storage. frontiersin.org Sesquiterpenoid biosynthesis is linked to the mevalonate (B85504) (MVA) pathway, which is a central route for the production of numerous lipids, including sterols. researchgate.net It is plausible that when cellular energy demands are low, this compound can be converted into more stable, long-term energy storage molecules, such as fatty acids or other lipids. This conversion would allow the energy potential of the molecule to be stored within the cell for later use.

Table 1: Summary of Research Findings on the Biological Roles of this compound

| Biological Role | Research Finding | Implication |

|---|---|---|

| Nutrient | Precursor for the synthesis of zeaxanthin and β-cryptoxanthin. researchgate.netgoogle.com | Provides essential molecules that organisms cannot synthesize themselves, contributing to antioxidant defense and vitamin A production. researchgate.net |

| Membrane Stabilizer | Classified as a lipid-like molecule and located within cellular membranes. hmdb.ca | Likely interacts with the phospholipid bilayer, influencing membrane fluidity and structural integrity. |

| Energy Source | Implicated in fatty acid and lipid metabolism. hmdb.ca | Can be catabolized through metabolic pathways to release energy for cellular processes. |

| Energy Storage | Biosynthetically linked to the mevalonate pathway, a central pathway in lipid synthesis. researchgate.net | Can likely be converted to and stored as more complex lipids for long-term energy reserves. |

Analytical Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of (3S)-3-hydroxy-beta-ionone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. A comprehensive analysis using one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its unique structural features. The presence of a hydroxyl group at the C-3 position influences the chemical shifts of neighboring protons compared to the parent compound, beta-ionone. Key expected resonances include those for the methyl groups, methylene (B1212753) protons on the cyclohexene (B86901) ring, the methine proton at the stereocenter (C-3), and the protons of the enone side chain. In a related compound, cis-3-hydroxy-α-ionone, a methine proton signal was observed as a multiplet at approximately δH 4.25 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The introduction of the hydroxyl group at C-3 causes a significant downfield shift for the C-3 carbon and affects the chemical shifts of adjacent carbons. The spectrum will show distinct signals for the quaternary carbons, the methine carbon bearing the hydroxyl group, the methylene carbons in the ring, the methyl carbons, and the carbons of the α,β-unsaturated ketone system.

2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, including the connection of the enone side chain to the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY is particularly important for determining the relative stereochemistry of the substituents on the cyclohexene ring. For instance, correlations between the proton at C-3 and specific methyl groups can help to confirm the conformation of the ring and the orientation of the hydroxyl group. nih.govresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | 36.5 | - | - |

| 2 | 130.0 | - | - |

| 3 | 65.0 | 4.0-4.3 | m |

| 4 | 48.0 | 1.5-1.8 | m |

| 5 | 33.0 | 1.9-2.2 | m |

| 6 | 136.0 | - | - |

| 7 | 135.0 | 6.1-6.4 | d |

| 8 | 145.0 | 7.2-7.5 | d |

| 9 | 198.0 | - | - |

| 10 | 27.0 | 2.3-2.5 | s |

| 11 | 28.0 | 1.0-1.2 | s |

| 12 | 29.0 | 1.0-1.2 | s |

| 13 | 22.0 | 1.7-1.9 | s |

Note: The data in Table 1 is predicted based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₃H₂₀O₂, the expected monoisotopic mass is 208.14633 Da. nih.govhmdb.canih.gov The observation of a molecular ion peak at this m/z value in the HRESIMS spectrum confirms the elemental composition of the compound. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules containing a chromophore. The α,β-unsaturated ketone in this compound acts as a chromophore, making it amenable to ECD analysis. nih.govnih.gov The ECD spectrum arises from the differential absorption of left and right circularly polarized light. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of atoms around the chromophore.

The absolute configuration of this compound can be established by comparing its experimental ECD spectrum with that of a known standard or with a theoretically calculated spectrum. For instance, the absolute configuration of (3R)-3-hydroxy-β-ionone has been confirmed by comparing its CD spectrum with an authentic sample prepared from the oxidative cleavage of naturally occurring (3R,3'R,6'R)-lutein. google.com Similarly, the absolute configuration of related ionone (B8125255) derivatives has been assigned based on the analysis of their experimental and calculated ECD spectra. nih.govmdpi.com This comparison allows for the unambiguous assignment of the (S) configuration at the C-3 stereocenter. nih.govrsc.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and assessment of the enantiomeric and chemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for both the separation of the enantiomers of 3-hydroxy-beta-ionone and for monitoring the progress of reactions that produce this compound.

To determine the enantiomeric purity of this compound, chiral HPLC is employed. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.govchromatographyonline.com For the analysis of 3-hydroxy-beta-ionone enantiomers, a mobile phase consisting of a mixture of hexane (B92381) and an alcohol, such as isobutanol or isopropanol, has been shown to be effective. google.com The enantiomeric excess (ee) of the (3S)-isomer can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for the Separation of 3-Hydroxy-beta-ionone Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isobutanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient |

In addition to chiral separations, reversed-phase HPLC is utilized to assess the chemical purity of this compound and to analyze reaction mixtures. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, checking the purity of fractions from column chromatography, and determining appropriate solvent systems for column chromatography. For a moderately polar compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of a nonpolar solvent (such as hexane or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent is adjusted to achieve a good separation of the desired compound from starting materials, byproducts, and other impurities, ideally with a retention factor (Rf) value between 0.3 and 0.5. ualberta.calibretexts.orgsilicycle.com

Table 3: Plausible TLC Systems for the Analysis of this compound

| Stationary Phase | Mobile Phase (Eluent) System | Visualization |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm), Potassium permanganate (B83412) stain |

| Silica Gel 60 F₂₅₄ | Petroleum Ether:Diethyl Ether (e.g., 1:1 v/v) | UV light (254 nm), Iodine vapor |

Gas Chromatography–Mass Spectrometry (GC–MS) in Volatile Profile Analysis

Gas Chromatography–Mass Spectrometry (GC–MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds within complex mixtures. This methodology is exceptionally effective for analyzing the volatile profiles of natural products, making it the preferred method for characterizing aroma compounds such as this compound. nih.govmdpi.comnih.gov The process involves a two-step analysis: the gas chromatograph separates the individual components of a mixture, and the mass spectrometer then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

In a typical analysis, volatile compounds are extracted from a sample matrix using methods like headspace solid-phase microextraction (HS-SPME) or solvent extraction. nih.govmdpi.com The extract is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. nih.gov

Upon elution from the GC column, the separated compounds enter the ion source of the mass spectrometer, where they are typically subjected to electron impact (EI) ionization. mdpi.comnih.gov This high-energy process fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." The molecular ion of this compound (C₁₃H₂₀O₂) is observed at a mass-to-charge ratio (m/z) of 208, which corresponds to its monoisotopic molecular weight. foodb.ca

The structural elucidation of this compound is confirmed by its characteristic fragmentation pattern, which is influenced by its functional groups—a secondary alcohol and an α,β-unsaturated ketone. foodb.calibretexts.org The mass spectrum exhibits key fragment ions resulting from predictable cleavage pathways. For instance, the cleavage of the C-C bond adjacent to the oxygen of the alcohol can occur. libretexts.org A common fragmentation for ketones involves the alpha-cleavage of bonds next to the carbonyl group, which for this compound, can yield a highly stable acetylium ion ([CH₃CO]⁺) at m/z 43. libretexts.orgaaup.edu Another characteristic fragmentation is the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion, a typical behavior for alcohols, resulting in a significant ion at m/z 190. libretexts.orgwhitman.edu

The definitive identification of the compound in a sample is achieved by comparing its acquired mass spectrum and retention index with those of an authentic standard or with data from established spectral libraries. scielo.br

Detailed Research Findings

Research has established that this compound is a C13-norisoprenoid, a class of compounds formed from the enzymatic degradation of carotenoids. researchgate.net Specifically, it is known to be a cleavage product of lutein (B1675518), a common carotenoid found in many plants. researchgate.net Studies utilizing chromatographic and spectrometric techniques have identified it as a product of enzymatic conversion by carotenoid cleavage dioxygenases (CCDs), which are sometimes referred to as lutein cleavage dioxygenases (LCDs). researchgate.net The presence of this compound contributes to the complex aroma profiles of various fruits and flowers where its carotenoid precursors are abundant. nih.gov

The table below summarizes the key mass spectral fragments used to identify this compound.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion / Neutral Loss | Significance in Structural Elucidation |

|---|---|---|

| 208 | [M]⁺ | Molecular Ion |

| 190 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| 193 | [M-CH₃]⁺ | Loss of a methyl group |

| 43 | [CH₃CO]⁺ | Acetylium ion; indicative of the acetyl side chain |

The following table details the biosynthetic origin of 3-Hydroxy-beta-ionone as identified in scientific research.

| Natural Precursor | Enzymatic Process | Research Context |

|---|---|---|

| Lutein | Cleavage by Carotenoid Cleavage Dioxygenases (CCDs) / Lutein Cleavage Dioxygenases (LCDs) | Identified as a key volatile product from the enzymatic conversion of lutein. researchgate.net |

Biotechnological Production and Metabolic Engineering Strategies

Engineering Microbial Hosts for (3S)-3-Hydroxy-beta-ionone Production

The biotechnological synthesis of this compound is primarily approached through the production of its precursor, β-ionone, in engineered microbial hosts. Several microorganisms have been successfully engineered for this purpose, with yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae, as well as the bacterium Escherichia coli, being the most prominent platforms. nih.govnih.gov

Metabolic engineering in these hosts focuses on redirecting carbon flux towards the synthesis of terpenoids. nih.gov The oleaginous yeast Yarrowia lipolytica has emerged as a particularly effective host due to its high capacity for precursor supply from the mevalonate (B85504) (MVA) pathway. nih.govnih.gov Engineering strategies in Y. lipolytica often involve a modular approach, where the biosynthetic pathway is divided into distinct modules for systematic optimization. nih.gov For instance, enhancing the cytosolic acetyl-CoA supply, a key building block, is a common and effective strategy. nih.gov

Table 1: Comparison of Engineered Microbial Hosts for β-Ionone Production

| Microbial Host | Reported Titer (mg/L) | Key Engineering Strategies | Reference |

|---|---|---|---|

| Yarrowia lipolytica | 4000 (from waste hydrolysates) | Modular pathway engineering, enhanced acetyl-CoA supply, expression of modified carotenoid cleavage dioxygenase (PhCCD1). | nih.gov |

| Escherichia coli | 500 (in bioreactors) | Heterologous expression of β-carotene biosynthesis pathway and carotenoid cleavage dioxygenase. | nih.gov |

Enzyme Pathway Reconstruction in Microorganisms

The biosynthesis of β-ionone, the direct precursor to 3-hydroxy-β-ionone, in microorganisms requires the reconstruction of a multi-step enzymatic pathway starting from the central metabolite acetyl-CoA. researchgate.net This pathway is typically engineered by introducing heterologous genes from various organisms, including plants and other fungi, into the host microbe.

The reconstructed pathway can be summarized in three main stages:

Mevalonate (MVA) Pathway: This universal pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from acetyl-CoA. Key enzymes in this stage include HMG-CoA synthase (HMGS) and HMG-CoA reductase (tHMGR). nih.govresearchgate.net Engineering efforts often focus on overexpressing these enzymes to increase the precursor pool.

β-Carotene Synthesis: The C5 units are sequentially condensed to form the C40 tetraterpene, β-carotene. This involves enzymes like geranylgeranyl diphosphate (GGPP) synthase (GGS1), phytoene (B131915) synthase (carRP), and phytoene dehydrogenase (carB). nih.govresearchgate.net

β-Carotene Cleavage: The final step is the specific oxidative cleavage of β-carotene at the 9,10 and 9',10' double bonds to yield two molecules of β-ionone. nih.govresearchgate.netmdpi.com This crucial reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD), most commonly CCD1. researchgate.netmdpi.comresearchgate.net The choice and modification of the CCD enzyme are critical for high yields. For example, using a variant of Petunia hybrida CCD1 (PhCCD1) with improved membrane affinity has been shown to enhance the conversion of β-carotene to β-ionone in yeast. nih.gov

The subsequent conversion of β-ionone to (3S)-3-hydroxy-β-ionone involves a stereospecific hydroxylation reaction. While de novo synthesis of the hydroxylated form is less explored, biotransformation using whole-cell systems or isolated enzymes is a viable strategy. Fungi, for instance, have been shown to hydroxylate ionone (B8125255) isomers. nih.gov

Table 2: Key Enzymes in the Reconstructed Pathway for β-Ionone Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Stage |

|---|---|---|---|

| Acetoacetyl-CoA thiolase | ERG10 | Condenses two acetyl-CoA molecules. | MVA Pathway |

| HMG-CoA synthase | ERG13 / HMGS | Forms HMG-CoA. | MVA Pathway |

| HMG-CoA reductase (truncated) | tHMGR | Rate-limiting step in the MVA pathway. | MVA Pathway |